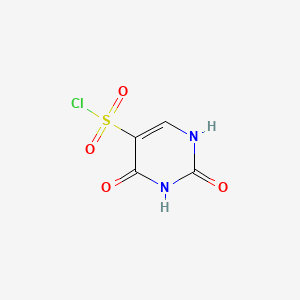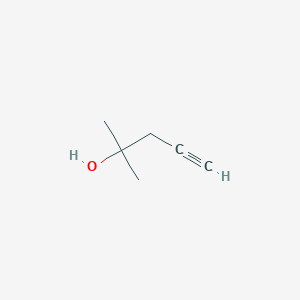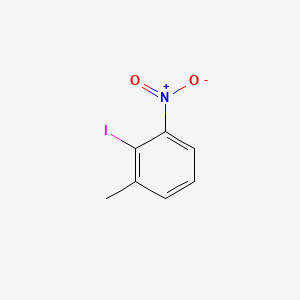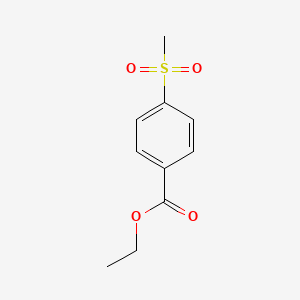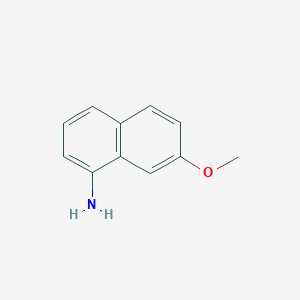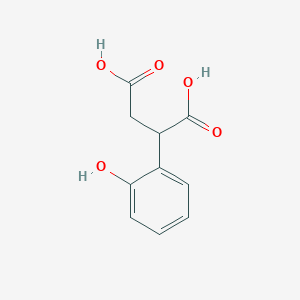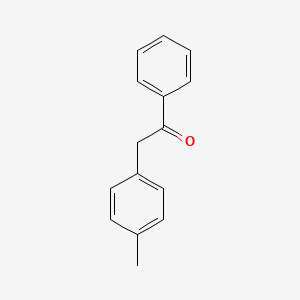
2-(4-Methylphenyl)acetophenone
概要
説明
2-(4-Methylphenyl)acetophenone is an organic compound that falls under the category of acetophenones . It is also known as 1-Phenyl-2-(p-tolyl)ethanone .
Synthesis Analysis
2-(4-Methylphenyl)acetophenone can be synthesized by the Fries rearrangement of m-tolyl acetate in the presence of zirconium tetrachloride . Acetophenone, a related compound, has been utilized in the synthesis of many heterocyclic compounds .Chemical Reactions Analysis
Acetophenone, a related compound, has been used in various organic reactions, including (pseudo)-two-, three-, and four-component reactions . It has been utilized in the synthesis of many heterocyclic compounds .科学的研究の応用
Biological and Allelochemical Properties
Acetophenone, a simple ketone, has special multipurpose missions in life sciences . It is a metabolite involved in multiple interactions with various microorganisms . The biological and allelochemical properties of acetophenone and its simple substituted analogs, such as 2-(4-Methylphenyl)acetophenone, are of significant interest .
Industrial Production and Applications
The industrial production of acetophenone and its applications involve various methods . For instance, 2-(4-Methylphenyl)acetophenone can be produced using Ac2O or MeCOCl/AlCl3 .
α-Bromination Reaction in Experimental Teaching
The α-bromination reaction of carbonyl compounds, such as 2-(4-Methylphenyl)acetophenone, is a significant topic in the field of organic chemistry . This reaction has been used in undergraduate organic chemistry experiments .
Synthesis of 4-Chloro-α-Bromo-Acetophenone
4-Chloro-α-bromo-acetophenone can be synthesized at 90℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent . The bromination of various acetophenone derivatives has been investigated .
Preparation of 4′-Methyl-2′-[ (p -Tolylsulfonyl)oxy]Acetophenone
2′-Hydroxy-4′-methylacetophenone may be used in the preparation of 4′-methyl-2′-[ (p -tolylsulfonyl)oxy]acetophenone . This compound can be synthesized by the Fries rearrangement of m-tolyl acetate in the presence of zirconium tetrachloride .
Green Asymmetric Reduction of Acetophenone Derivatives
Chiral building blocks for drug synthesis were prepared using two green approaches . The yeast Saccharomyces cerevisiae was used as the biocatalyst, and natural deep eutectic solvents (NADES) were used as alternative solvents .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(4-methylphenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILFDKCJCDVGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287457 | |
| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)acetophenone | |
CAS RN |
2430-99-1 | |
| Record name | 2430-99-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

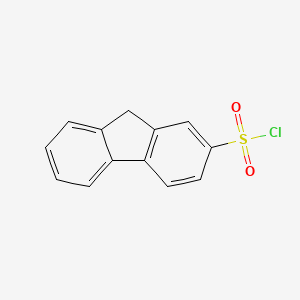
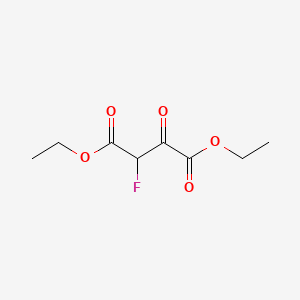
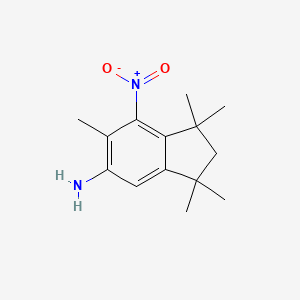
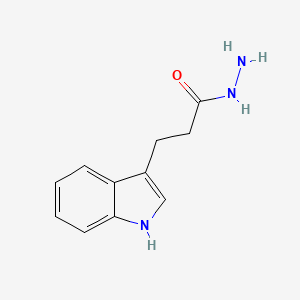
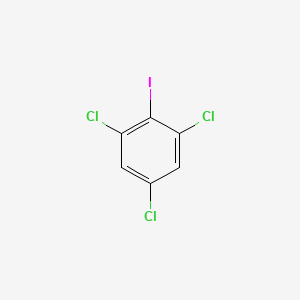
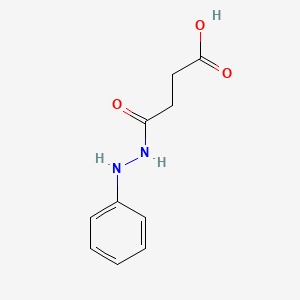
![5-Isobutyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1295847.png)
